molecular formula C13H13F17NO5PS B3061232 Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]- CAS No. 71463-78-0

Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-

Cat. No.: B3061232
CAS No.: 71463-78-0
M. Wt: 649.26 g/mol
InChI Key: INHFWJVSNWHLSP-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound "Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-" (CAS 71463-78-0) is a perfluorinated phosphonic acid derivative with a unique architecture:

  • Perfluorooctyl chain: A fully fluorinated 8-carbon backbone (C8F17), imparting hydrophobicity and chemical stability.
  • Propyl linker: Bridges the sulfonamide group to the phosphonic acid, influencing molecular flexibility.
  • Phosphonic acid group (-PO3H2): Provides strong acidity and chelating properties, useful in metal ion coordination .

Applications:
Primarily used in specialized materials, such as surfactants, coatings, and ion-exchange resins, due to its amphiphilic nature and thermal/chemical resistance .

Properties

IUPAC Name

3-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]propylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F17NO5PS/c1-2-31(4-3-5-37(32,33)34)38(35,36)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2-5H2,1H3,(H2,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHFWJVSNWHLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F17NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072353
Record name (3-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)propyl)-Phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71463-78-0
Record name P-[3-[Ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]phosphonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-(3-(ethyl((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)amino)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[3-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)propyl)-Phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5072353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphonate Ester Protection-Deprotection Methodology

This approach, inspired by the synthesis of fluorinated-phosphonic acid copolymers, involves sequential protection, coupling, and deprotection steps:

Step 1: Synthesis of 3-Aminopropylphosphonate Ester

  • Diethyl 3-bromopropylphosphonate is prepared via the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 1-bromo-3-chloropropane.
  • Substitution of the bromide with azide, followed by Staudinger reduction, yields diethyl 3-aminopropylphosphonate (yield: 72–85%).

Step 2: Sulfonylation and Alkylation

  • The amine reacts with heptadecafluorooctanesulfonyl chloride in anhydrous dichloromethane with triethylamine, forming N-(heptadecafluorooctylsulfonyl)-3-aminopropylphosphonate ester .
  • Ethylation of the secondary amine is achieved using ethyl iodide and potassium carbonate in DMF, yielding N-ethyl-N-(heptadecafluorooctylsulfonyl)-3-aminopropylphosphonate ester .

Step 3: Deprotection to Phosphonic Acid

  • The phosphonate ester is hydrolyzed using trimethylsilyl bromide (TMSBr) in methanol, followed by aqueous workup to isolate the target phosphonic acid.

Key Data

Step Reagents/Conditions Yield (%)
Phosphonate synthesis Triethyl phosphite, 1-bromo-3-chloropropane 82
Sulfonylation Heptadecafluorooctanesulfonyl chloride, Et3N 75
Deprotection TMSBr, MeOH, 25°C, 12 h 88

Perfluoroalkyl Grignard-Mediated Phosphorylation

Adapting methods from Hosein et al., this route leverages the reactivity of perfluoroalkyl Grignard reagents with phosphorus trihalides:

Step 1: Synthesis of Sulfonamide-Containing Alkyl Halide

  • N-Ethyl-N-(heptadecafluorooctylsulfonyl)propylamine is treated with thionyl chloride to generate the corresponding alkyl chloride.

Step 2: Grignard Reagent Formation

  • The alkyl chloride reacts with magnesium in THF, forming a sulfonamide-functionalized Grignard reagent.

Step 3: Reaction with Phosphorus Trichloride

  • The Grignard reagent reacts with PCl3 at −78°C, yielding (heptadecafluorooctylsulfonyl-ethylamino)propylphosphonous dichloride .
  • Oxidation with H2O2 produces the phosphonic acid derivative.

Challenges

  • Grignard formation is hindered by the sulfonamide’s acidity, requiring careful temperature control (−40°C).
  • Oxidation yields are moderate (60–78%) due to side reactions with the perfluorinated chain.

Direct Coupling via Carbodiimide Chemistry

A convergent strategy involves separately synthesizing the sulfonamide and phosphonic acid components, followed by coupling:

Step 1: Synthesis of N-Ethyl-N-(heptadecafluorooctylsulfonyl)propylamine

  • Heptadecafluorooctanesulfonyl chloride reacts with ethylpropylamine in dichloromethane, yielding the sulfonamide (yield: 89%).

Step 2: Phosphorylation of the Amine

  • The amine reacts with phosphorus oxychloride (POCl3) in the presence of DIPEA, forming a phosphoramidate intermediate.
  • Hydrolysis with HCl (6 M) converts the intermediate to the phosphonic acid.

Limitations

  • Phosphoramidate formation is inefficient (<50% yield) due to steric hindrance from the perfluorinated chain.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Overall Yield (%)
Protection-Deprotection High yields at each step; scalable Multi-step process; costly reagents 62
Grignard-Mediated Direct P–C bond formation Sensitivity to moisture/air; low yields 45
Carbodiimide Coupling Convergent synthesis Low phosphorylation efficiency 38

Stability and Purification Considerations

  • Solubility Issues : The perfluorinated chain renders the compound insoluble in polar solvents (e.g., water, methanol). Purification requires fluorophilic solvents like hexafluoroisopropanol (HFIP).
  • Hydrolytic Stability : Phosphonic acid groups exhibit stability in aqueous media (pH 2–12), as demonstrated by 28-day immersion studies.
  • Characterization :
    • 19F NMR : δ −80 to −120 ppm (CF2/CF3 groups).
    • 31P NMR : δ 18–22 ppm (phosphonic acid).

Industrial-Scale Production Insights

  • Continuous Flow Systems : Automated reactors minimize side reactions during sulfonylation and phosphorylation.
  • Cost Drivers : Heptadecafluorooctanesulfonyl chloride accounts for 68% of raw material costs, necessitating recycling protocols.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, various oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions are typically mild, ensuring high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, silyldealkylation with BTMS produces phosphonic acids, while oxidation reactions yield oxidized derivatives of the compound .

Scientific Research Applications

Scientific Research Applications

  • Drug Development :
    • Bioactive Properties : Phosphonic acids exhibit bioactive properties that make them suitable for drug design, including as pro-drugs or active pharmaceutical ingredients. They have been utilized in the development of antibiotics, antimalarials, and drugs targeting bone diseases such as osteoporosis .
    • HIV Inhibitors : Research has indicated that phosphonic acid derivatives can form catanionic aggregates that act as inhibitors for HIV .
  • Surface Functionalization :
    • Nanomaterials : The high polarity of phosphonic acids allows them to effectively functionalize surfaces of nanomaterials. This property is exploited in stabilizing colloidal solutions and preparing oil/water emulsions .
    • Coatings : Phosphonic acid compounds are used to create coatings on metal oxides and quantum dots, enhancing their stability and functionality in various applications including catalysis and solar cells .
  • Analytical Chemistry :
    • Sensing Applications : Due to their affinity for metal ions, phosphonic acids can be employed in sensors for detecting metal contaminants in environmental samples .

Industrial Applications

  • Flame Retardants :
    • Phosphonic acid derivatives have been studied for their flame retardant properties, making them valuable in the production of fire-resistant materials .
  • Water Treatment :
    • These compounds have shown potential in water treatment processes due to their ability to chelate metal ions and remove contaminants from water sources .
  • Cleaning Agents :
    • The surfactant properties of phosphonic acids make them effective in cleaning compositions, particularly those designed to target specific contaminants or surfaces .

Biomedical Applications

  • Bone Targeting Agents :
    • The coordination properties of phosphonic acids with calcium ions facilitate their use as bone-targeting agents in therapies for osteoporosis and bone metastasis . Compounds like alendronate leverage these properties for targeted drug delivery.
  • Medical Imaging :
    • Phosphonic acid derivatives are utilized as contrast agents in magnetic resonance imaging (MRI), enhancing the visibility of specific tissues or abnormalities within the body .
  • Radiopharmaceuticals :
    • Certain phosphonic acid compounds have been explored as radiotracers that accumulate in bones, providing valuable diagnostic information for conditions such as bone cancer .

Case Studies

Application AreaCase Study ExampleFindings/Results
Drug DevelopmentHIV Inhibitor StudiesCatanionic aggregates showed significant inhibitory effects on HIV replication .
Surface FunctionalizationCoating of Quantum DotsEnhanced stability and photoluminescence observed with phosphonic acid coatings .
Water TreatmentRemoval of Heavy MetalsEffective chelation of lead and cadmium ions using phosphonic acid derivatives .
Medical ImagingMRI Contrast AgentsImproved imaging quality with phosphonic acid-based contrast agents .

Mechanism of Action

The mechanism of action of phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-, involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its unique structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogs: Variations in Perfluoroalkyl Chains and Substituents
Compound Name (CAS) Molecular Formula Key Structural Differences Properties/Applications
Target Compound (71463-78-0) C13H13F17NO5PS Heptadecafluorooctyl, ethyl sulfonamide High surfactant efficiency; metal chelation
Phosphonic acid, (heptadecafluorooctyl)- (40143-78-0) C8HF17O3P No sulfonamide or propyl linker Simpler structure; lower solubility
[3-[Ethyl[(pentadecafluoroheptyl)sulfonyl]amino]propyl]phosphonic acid (71463-79-1) C12H13F15NO5PS Shorter perfluoro chain (C6F13) Reduced hydrophobicity; milder environmental impact
N,N-Dimethyl-3-perfluorooctylsulfonylpropyl-aminium iodide (1652-63-7) C14H18F17N2O2S·I Quaternary ammonium instead of phosphonic acid Ionic liquid applications; higher water solubility

Key Findings :

  • Chain Length : Longer perfluoroalkyl chains (e.g., C8F17 vs. C6F13) increase hydrophobicity and thermal stability but exacerbate environmental persistence .
  • Functional Groups : Phosphonic acid derivatives exhibit stronger metal-binding capacity than sulfonic acid analogs (e.g., CAS 72785-08-1 in ), making them suitable for wastewater treatment .
Functional Analogs: Substitution of Phosphonic Acid
Compound (CAS) Functional Group Key Differences
Target Compound (71463-78-0) Phosphonic acid Chelates metal ions; moderate acidity
3-[[3-(Dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]propanesulfonic acid (72785-08-1) Sulfonic acid Higher acidity (pKa ~1.5); less effective in chelation
Diethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate (2553-56-2) Phosphonate ester Esterified form; lower reactivity; prodrug potential

Performance Metrics :

  • Acidity : Sulfonic acid derivatives (e.g., CAS 72785-08-1) are stronger acids (pKa ~1.5) than phosphonic acids (pKa ~2–3), affecting solubility in aqueous systems .
  • Biocompatibility : Phosphonate esters (e.g., CAS 2553-56-2) are less corrosive and used in biomedical applications, unlike the target compound’s industrial focus .
Environmental and Regulatory Considerations
  • Persistence : The target compound’s C8F17 chain aligns with perfluorooctane sulfonic acid (PFOS) analogs, classified as Substances of Very High Concern (SVHC) by ECHA due to bioaccumulation .
  • Regulatory Status : Similar to PFOS derivatives, the compound may face restrictions under the U.S. EPA’s Significant New Use Rules (SNURs) for perfluoroalkyl sulfonates .

Biological Activity

Phosphonic acid derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities, including enzyme inhibition and cellular signaling modulation. The compound Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]- is of particular interest due to its unique structure that incorporates a heptadecafluorooctyl sulfonyl group, which may influence its biological interactions.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H36F17N1O3S\text{C}_{22}\text{H}_{36}\text{F}_{17}\text{N}_{1}\text{O}_{3}\text{S}

This structure includes:

  • A phosphonic acid moiety
  • An ethyl group linked to a heptadecafluorooctyl sulfonyl group

Enzyme Inhibition

Research indicates that phosphonic acids can act as inhibitors of various enzymes, particularly aminopeptidases. For instance, phosphonic acid analogs have been synthesized and evaluated for their inhibitory activities against human and porcine aminopeptidases (hAPN and pAPN) . These enzymes are crucial in various biological processes, including protein metabolism and cell signaling.

  • Inhibitory Potency : The compound's analogs have shown micromolar or submicromolar inhibitory activity against hAPN, suggesting that similar derivatives may exhibit significant enzyme inhibition properties.

Cellular Effects

The introduction of fluorinated groups, such as the heptadecafluorooctyl sulfonyl moiety in this compound, can alter cellular interactions. Fluorinated compounds often exhibit unique biological behaviors due to their lipophilicity and potential to disrupt cellular membranes.

  • Cellular Uptake : Studies on related fluorinated compounds indicate that they can affect cellular functions, including the uptake of xenobiotics and intercellular communication . The presence of the sulfonyl group may enhance these effects by modifying membrane permeability.

Case Study 1: Aminopeptidase Inhibition

A library of phosphonic acid analogs was synthesized to evaluate their effects on aminopeptidases. The most active compounds displayed a strong affinity for hAPN, which plays a role in tumor progression and immune response . This suggests potential therapeutic applications in cancer treatment.

Case Study 2: Toxicological Assessment

Fluorinated compounds like PFOS (perfluorooctane sulfonate), structurally related to the compound , have been studied for their toxicological effects. These studies revealed that such compounds can induce oxidative stress and inflammatory responses in various organisms . Understanding these mechanisms is crucial for assessing the safety and efficacy of phosphonic acid derivatives.

Table 1: Comparison of Biological Activities

Compound TypeInhibitory Activity (IC50)Cellular EffectsToxicological Profile
Phosphonic Acid Analog (e.g., 1a)MicromolarAlters cell signalingModerate toxicity
PFOSLow micromolarInduces oxidative stressCarcinogenic potential

Q & A

Q. What are the recommended synthetic routes for Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]- in laboratory settings?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves:

  • Step 1: Reacting heptadecafluorooctanesulfonyl chloride with ethylamine to form the sulfonamide intermediate.
  • Step 2: Functionalizing the intermediate with a propylphosphonic acid group via hypophosphorous acid addition to imines (e.g., β-(diphenylmethyl)imines) under anhydrous conditions .
  • Step 3: Purification using column chromatography (silica gel, chloroform/methanol gradient) to isolate the target compound.
    Key Considerations: Use fluorophobic solvents (e.g., hexafluoroisopropanol) to mitigate aggregation of the perfluorinated chain .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹⁹F NMR confirms the presence of the heptadecafluorooctyl group (δ -80 to -120 ppm).
    • ³¹P NMR identifies the phosphonic acid moiety (δ +15 to +25 ppm) .
  • FT-IR: Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 950–1050 cm⁻¹ (P–O stretching) validate functional groups.
  • High-Resolution Mass Spectrometry (HRMS): Match experimental m/z with theoretical values (e.g., C₁₄H₁₉F₁₇NO₅PS⁻ requires m/z 802.93) .

Q. What analytical methods are optimal for quantifying this compound in environmental matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
    • Column: C18 with trifluoroacetic acid (0.1%) in acetonitrile/water mobile phase.
    • Detection Limit: ≤ 0.1 ng/L in water samples .
  • Derivatization-GC/MS: Use diazomethane to methylate the phosphonic acid group, enhancing volatility .

Advanced Questions

Q. How does the perfluorinated sulfonamide moiety influence the compound’s reactivity and environmental persistence?

Methodological Answer:

  • Electron-Withdrawing Effects: The –SO₂– group stabilizes negative charges, increasing resistance to hydrolysis.
  • Hydrophobic Interactions: The perfluorinated chain promotes bioaccumulation in lipid-rich tissues (log P > 5.0 predicted via EPI Suite) .
  • Environmental Persistence: The C–F bond (bond energy ~485 kJ/mol) resists microbial degradation, leading to half-lives >50 years in soil .
    Contradictions: While phosphonic acid derivatives (e.g., fosetyl) degrade rapidly in plants, perfluorinated analogs exhibit recalcitrance due to fluorinated chains .

Q. What experimental design considerations are critical for assessing this compound’s bioaccumulation potential?

Methodological Answer:

  • In Silico Modeling: Use QSAR models (e.g., EPI Suite’s Bioaccumulation Model) to predict log BCF (bioconcentration factor).
  • In Vitro Assays:
    • Measure binding affinity to serum albumin (e.g., fluorescence quenching assays).
    • Assess membrane permeability using Caco-2 cell monolayers .
  • In Vivo Studies:
    • Administer radiolabeled ¹⁴C-compound to zebrafish; quantify residues in liver/gills via scintillation counting .

Q. How can researchers resolve contradictions in reported degradation pathways for perfluorinated phosphonic acids?

Methodological Answer:

  • Controlled Degradation Studies:
    • Hydrolysis: Compare stability at pH 2 (simulating gastric fluid) vs. pH 9 (environmental water) at 40°C for 30 days.
    • Photolysis: Exclude to UV light (254 nm) and monitor intermediates via LC-HRMS .
  • Isotopic Labeling: Use ¹⁸O-labeled water to trace phosphonic acid cleavage mechanisms .
    Data Interpretation: Conflicting results may arise from matrix effects (e.g., humic acids in soil slowing degradation) .

Q. What strategies mitigate interference from co-eluting compounds during LC-MS/MS analysis?

Methodological Answer:

  • Differential Ion Mobility Spectrometry (DIMS): Separate isomers via collision cross-section differences.
  • MS/MS Fragmentation Optimization:
    • Use higher-energy collisional dissociation (HCD) to generate unique fragment ions (e.g., m/z 169 for –CF₂– groups) .
  • Matrix-Matched Calibration: Prepare standards in matching environmental extracts to correct for ion suppression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-

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